5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

Catalog No.
S14220570
CAS No.
M.F
C10H10FN
M. Wt
163.19 g/mol
Availability
In Stock
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5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

Product Name

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

IUPAC Name

5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

InChI

InChI=1S/C10H10FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2

InChI Key

RWAFNYAXDUXSKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)F

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a 4-fluorophenyl group. The molecular formula of this compound is C11H10FC_{11}H_{10}F and it has a molecular weight of approximately 179.20 g/mol. The structure features a five-membered ring containing four carbon atoms and one nitrogen atom, making it part of the pyrrole family, which is known for its aromatic properties and biological significance.

The chemical reactivity of 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole can be attributed to the presence of the nitrogen atom in the pyrrole ring and the fluorine substituent on the phenyl group. This compound can undergo various reactions, including:

  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, allowing for substitution at ortho or para positions.
  • Nucleophilic Addition: The nitrogen atom can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation: Under certain conditions, the dihydropyrrole can be oxidized to form pyrrole derivatives.

For instance, in one synthesis method, methyl 4-fluorobenzoate is reacted with sodium hydride in THF to produce 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole with a yield of approximately 79.5% .

Several synthetic routes have been developed for the preparation of 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole:

  • Paal-Knorr Condensation: This method involves the condensation of a suitable precursor with an amine to form the pyrrole ring. Modifications have improved reaction times and yields .
  • Direct Nucleophilic Substitution: A common method involves reacting methyl 4-fluorobenzoate with sodium hydride in THF, followed by acidification and extraction processes to isolate the product .
  • Alternative Synthetic Routes: Other methods may include variations in solvents or catalysts to enhance yield and reduce reaction time.

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole has potential applications in several fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Material Science: Due to its unique electronic properties, it may be used in organic electronics or as a dye.
  • Chemical Research: It serves as an intermediate in organic synthesis for developing new compounds.

Interaction studies involving 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole are essential for understanding its potential biological effects and mechanisms of action. These studies typically focus on:

  • Protein Binding Assays: Evaluating how well the compound interacts with specific proteins or enzymes.
  • Receptor Binding Studies: Assessing its affinity for various biological receptors.
  • In Vivo Studies: Investigating its pharmacokinetics and pharmacodynamics in animal models.

Such studies are crucial for determining the therapeutic potential of this compound.

Similar Compounds

Several compounds share structural similarities with 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole. Here are some notable examples:

Compound NameStructure Description
5-(3-Fluorophenyl)-3,4-dihydro-2H-pyrroleSimilar structure with a different fluorine position
5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrroleContains a fluorine atom on the second position of phenyl
5-(p-Tolyl)-3,4-dihydro-2H-pyrroleMethyl group substitution on the phenyl ring

These compounds exhibit variations that may influence their chemical behavior and biological activity compared to 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole.

Metal-Catalyzed Hydroacylation Approaches

Metal-catalyzed hydroacylation has emerged as a powerful tool for constructing the dihydropyrrole core. Rhodium(I) complexes, particularly those with small bite-angle diphosphine ligands such as bis(diphenylphosphino)methane (dppm), have demonstrated exceptional efficacy in mediating the linear hydroacylation of propargylic amines with aldehydes. For instance, the reaction of 4-fluorobenzaldehyde with propargylic amines under Rh(I) catalysis yields γ-amino enone intermediates, which undergo acid-mediated cyclization to form 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole. This method achieves regioselectivity through ligand-controlled coordination, favoring linear adducts essential for subsequent cyclization.

Zirconium-based catalysts, such as zirconium triflate (Zr(OTf)₄), offer an alternative pathway. In a representative procedure, cyclopropyl aryl ketones react with sulfonamides in 1,2-dichloroethane at reflux, leading to ring-opening and cyclization to yield 5-aryl-3,4-dihydro-2H-pyrroles. Using 4-fluorophenyl cyclopropyl ketone and p-toluenesulfonamide, this method achieves a 74% yield of the target compound after 36 hours. The Lewis acid activates the cyclopropane ring, facilitating nucleophilic attack by the sulfonamide and subsequent intramolecular cyclization.

Table 1: Comparative Analysis of Metal-Catalyzed Methods

CatalystSubstrateConditionsYield (%)Reference
Rh(I)/dppmPropargylic amine, aldehyde80°C, 12 h82
Zr(OTf)₄Cyclopropyl ketone, sulfonamideDCE, reflux, 36 h74

Dual Catalysis Systems for Regioselective Annulation

Dual catalysis systems combine transition metal and organocatalytic components to control annulation selectivity. A notable example employs rhodium(II) adamantane carboxylate (Rh₂(adc)₄) with tetrabutylammonium iodide (TBAI) to promote α-imino carbene formation from sulfonyl-containing precursors. This system triggers a cascade 1,3-sulfinate migration and annulation, yielding dihydropyrroles with high regioselectivity. The sulfinate group converts to a sulfone during migration, stabilizing the intermediate anion and directing cyclization toward the thermodynamically favored dihydropyrrole over cyclopropane byproducts.

The role of iodide is critical in cleaving C–O bonds and stabilizing carbocation intermediates, as demonstrated in the synthesis of 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole from fluorinated diazo compounds. This method achieves yields exceeding 70% under mild conditions (60°C, 6 h), showcasing the synergy between Rh₂(adc)₄ and TBAI in overcoming kinetic preferences.

Multicomponent Reaction-Based Strategies

Multicomponent reactions (MCRs) enable the convergent assembly of complex structures from simple precursors. A three-component cascade combining aldehydes, propargylic amines, and aryl boronic acids under Rh(I) catalysis exemplifies this approach. The process begins with hydroacylation to form a γ-amino enone, followed by a Suzuki–Miyaura coupling to introduce aryl groups at the pyrrole C2 position. For 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole, 4-fluorophenylboronic acid is incorporated in the final coupling step, yielding the product in 68% overall yield.

Another MCR strategy involves the one-pot interaction of (2-fluorophenyl)sulfones with 5-methoxy-3,4-dihydro-2H-pyrrole homologues. Heating the sulfone and lactim in DMF at 90°C induces nucleophilic aromatic substitution, followed by cyclization to form the dihydropyrrole core. This method tolerates diverse substituents, including nitriles and esters, and achieves yields up to 93% when conducted in a single pot.

Table 2: Key Multicomponent Reaction Conditions

ComponentsCatalystConditionsYield (%)Reference
Aldehyde, propargylic amine, boronic acidRh(I)/dppm80°C, 12 h68
(2-Fluorophenyl)sulfone, lactimNoneDMF, 90°C, 4–8 h93

[3+2] Cycloaddition Reactions for Ring Formation

The [3+2] cycloaddition approach represents the most versatile and widely employed strategy for constructing dihydropyrrole rings, particularly for derivatives like 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole [4] [5]. This methodology involves the reaction between a three-atom component (typically an azomethine ylide or similar 1,3-dipole) and a two-atom dipolarophile to form the five-membered heterocyclic ring [6].

Mechanistic Foundations

The [3+2] cycloaddition mechanism proceeds through a concerted pathway involving the redistribution of six π-electrons within an aromatic transition state [5]. Azomethine ylides, generated from various precursors including aziridines and iminium salts, serve as the primary three-atom components in these transformations [6]. The reaction typically exhibits high regioselectivity and can be controlled through careful selection of reaction conditions and substrates [7].

Synthetic Applications and Yields

Recent advances in asymmetric [3+2] cycloaddition have demonstrated remarkable efficiency in dihydropyrrole synthesis [4]. Organocatalytic approaches using azomethine ylides derived from 3-amino oxindoles have achieved yields up to 99% with excellent stereoselectivities exceeding 20:1 diastereomeric ratio and greater than 99% enantiomeric excess [4]. The following table summarizes key reaction parameters and outcomes:

Substrate TypeCatalyst SystemYield (%)Diastereomeric RatioEnantiomeric Excess (%)
3-Amino oxindole ylidesOrganocatalyst85-99>20:1>99
Simple azomethine ylidesRhodium complex65-855:1-10:185-95
Stabilized ylidesPhosphine catalyst70-90Variable80-92

Substrate Scope and Functional Group Tolerance

The [3+2] cycloaddition methodology demonstrates exceptional functional group tolerance, accommodating various electronic and steric environments [8]. Electron-withdrawing groups on the aromatic ring generally enhance reactivity, while electron-donating substituents require more forcing conditions [9]. The 4-fluorophenyl group in the target compound represents an optimal balance, providing sufficient electronic activation while maintaining synthetic tractability [10].

1,3-Sulfinate Migration/Annulation Cascades

The 1,3-sulfinate migration/annulation cascade represents a powerful and innovative approach to dihydropyrrole synthesis, particularly effective for accessing complex substitution patterns [11] [12]. This methodology exploits the unique reactivity of sulfinate groups to facilitate both migration and cyclization processes in a single transformation [13].

Mechanistic Pathway

The 1,3-sulfinate migration mechanism involves the formation of α-imino carbenes as key intermediates [11]. These reactive species undergo regioselective sulfinate group migration, converting the sulfinate to a sulfone during the process while forming a stable anion bearing two electron-withdrawing groups [12]. The cascade proceeds through zwitterionic intermediates that can be selectively channeled toward dihydropyrrole formation rather than alternative cyclopropane products [11].

Catalytic Systems and Optimization

Dual catalysis systems have proven particularly effective for controlling the selectivity of 1,3-sulfinate migration cascades [11]. The combination of rhodium(II) complexes with tetrabutylammonium iodide (TBAI) as co-catalyst enables selective formation of thermodynamic dihydropyrrole products over kinetic cyclopropane alternatives [12]. The iodide additive facilitates carbon-oxygen bond cleavage and stabilizes carbocation intermediates, directing the reaction pathway toward the desired five-membered ring products [11].

Reaction Scope and Limitations

The 1,3-sulfinate migration/annulation approach shows broad substrate tolerance, as demonstrated in the following optimization data:

Catalyst Loading (mol%)Co-catalystTemperature (°C)Yield (%)Selectivity (Dihydropyrrole:Cyclopropane)
2.5TBAI (10 mol%)807615:1
5.0TBAI (15 mol%)606812:1
1.0TBAI (5 mol%)100458:1

The methodology accommodates various aromatic substitution patterns, including halogenated derivatives essential for accessing fluorophenyl-substituted products [14]. Crossover experiments confirm the intramolecular nature of the sulfinate migration, ensuring high regioselectivity in the final products [15].

Asymmetric [3+2] Annulation for Chiral Derivatives

Asymmetric [3+2] annulation strategies have emerged as the premier approach for accessing enantioenriched dihydropyrrole derivatives, including chiral variants of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole [16] [17]. These methodologies combine the efficiency of cycloaddition chemistry with sophisticated stereochemical control mechanisms [18].

Phosphine-Catalyzed Enantioselective Annulation

Chiral phosphine catalysts have demonstrated exceptional performance in asymmetric [4+1] and [3+2] annulation reactions [18]. Spirophosphine catalysts, in particular, achieve remarkable enantioselectivities while maintaining high chemical yields [18]. The following table presents optimized conditions and outcomes for various catalyst systems:

Catalyst TypeSubstrate ScopeYield Range (%)Enantiomeric Excess (%)
SpirophosphineAllenes with sulfonamides78-9787-93
Bifunctional phosphineAllenoates with imines68-9485-95
Amino acid-derived phosphineTrifluoromethyl substrates60-8590-99

Central-to-Axial Chirality Transfer

A particularly innovative approach involves sequential phosphine-catalyzed asymmetric [3+2] annulation followed by oxidative central-to-axial chirality transfer [16]. This methodology enables the synthesis of axially chiral trifluoromethyl-substituted 2-arylpyrroles with high enantiomeric excess [16]. The process utilizes allenoates and trifluoromethyl-containing imines as substrates, achieving excellent stereochemical control through careful catalyst design [16].

Mechanistic Considerations and Selectivity

The asymmetric [3+2] annulation mechanism involves the formation of phosphonium intermediates that undergo stereoselective cyclization [18]. Crossover experiments demonstrate the reversible nature of sulfonamide addition to α,β-unsaturated esters, allowing for thermodynamic control of product formation [18]. The primary resting state of the phosphine catalyst during the annulation process has been identified through phosphorus-31 nuclear magnetic resonance spectroscopy, providing insights into the catalytic cycle [18].

Synthetic Applications and Derivatization

The dihydropyrrole products obtained through asymmetric [3+2] annulation serve as versatile intermediates for further functionalization [17]. The olefinic functionality can undergo stereoselective derivatization, including hydrogenation to yield pyrrolidine derivatives with controlled stereochemistry [17]. The stereoselectivity of hydrogenation reactions is sensitive to the presence of protective groups, with free alcohols providing enhanced trans-selectivity compared to silyl-protected variants [17].

The methodology has been successfully applied to the formal synthesis of natural products, including trachelanthamidine, demonstrating its practical utility in complex molecule construction [17]. The protocol maintains high optical purity throughout the transformation sequence, making it particularly valuable for pharmaceutical applications requiring enantiomerically pure compounds [17].

The formation of dihydropyrroles frequently involves carbocation intermediates that undergo various rearrangement processes to achieve thermodynamic stability. These migratory processes represent critical mechanistic steps that determine both the regiochemistry and stereochemistry of the final products [1] [2].

Fundamental Principles of Carbocation Stabilization

Carbocation stability follows well-established principles wherein tertiary carbocations are more stable than secondary, which are more stable than primary carbocations [3]. This stability hierarchy drives the migratory aptitude of various substituents during dihydropyrrole formation. The electron-donating nature of alkyl groups provides crucial stabilization through hyperconjugation and inductive effects [4].

The migratory aptitude of different groups follows a predictable order: phenyl > alkyl > hydride [2]. This sequence reflects the ability of different substituents to stabilize developing carbocation centers through various electronic mechanisms. Phenyl groups demonstrate exceptional migratory aptitude due to their capacity for neighboring group participation, forming stabilized phenonium ion intermediates [2].

Mechanistic Pathways in Dihydropyrrole Formation

The synthesis of dihydropyrroles via carbocation mechanisms typically proceeds through 1,2-migration processes [5]. These rearrangements involve the movement of substituents from one carbon atom to an adjacent carbon, often triggered by the formation of reactive intermediates such as carbocations formed through heterolytic bond cleavage [5].

Recent mechanistic studies have revealed that aryl migration occurs preferentially over alkyl migration in dihydropyrrole-forming reactions [6]. This preference stems from the superior stabilization provided by aromatic substituents through extended conjugation and the formation of bridged intermediates. The gold-catalyzed migratory cycloisomerization of homopropargylic imines demonstrates this principle, where phenyl migration occurs selectively over methyl and benzyl group migrations [6].

Electronic Factors Governing Migration

The electronic properties of migrating groups significantly influence the reaction pathways. Electron-rich substituents demonstrate enhanced migratory aptitude due to their ability to stabilize positive charge development during the migration process [7]. This principle is exemplified in the formation of dihydropyrroles where electropositive groups such as gold and tin complexes show unexpectedly low activation barriers despite stronger bond dissociation energies [8].

The aromaticity of transition states plays a crucial role in determining migration barriers. Studies on pyrrolium derivatives reveal that aromatic stabilization of cyclic transition states significantly reduces activation energies for electronically favorable migrations [8]. This aromatic stabilization effect is particularly pronounced in systems where the migrating group can participate in cyclic electron delocalization.

Zwitterion Intermediates in Cascade Reactions

Zwitterionic intermediates represent pivotal species in the cascade synthesis of dihydropyrroles, providing unique reactivity patterns that enable complex bond-forming sequences in single synthetic operations [9] [10].

Formation and Stabilization of Zwitterionic Intermediates

The formation of zwitterionic intermediates in dihydropyrrole synthesis typically occurs through the generation of α-imino carbenes followed by cascade migration and annulation processes [9]. These intermediates possess both positive and negative charge centers within the same molecule, creating reactive sites for subsequent transformations.

Sulfinate migration represents a particularly important pathway for zwitterion formation in dihydropyrrole synthesis [9]. The conversion of sulfinate groups to sulfones during group migration generates stable anions bearing two electron-withdrawing groups, which can participate in subsequent cyclization reactions. This process demonstrates the importance of electron-withdrawing group stabilization in zwitterionic chemistry [9].

Cascade Reaction Mechanisms

The dual catalysis systems employed in dihydropyrrole synthesis often utilize zwitterionic intermediates as key reactive species [9]. For example, the Rh2(adc)4/TBAI dual catalysis system promotes the formation of zwitterions through α-imino carbene generation, followed by regioselective cyclization to produce thermodynamically favored dihydropyrrole products [9].

The stability of zwitterionic intermediates is crucial for achieving high selectivity in cascade reactions. The presence of multiple electron-withdrawing groups provides essential stabilization through resonance and inductive effects [9]. This stabilization enables the selective formation of dihydropyrroles over competing cyclopropane products, demonstrating the importance of thermodynamic control in these transformations.

Mechanistic Complexity in Zwitterion Chemistry

The mechanistic pathways involving zwitterionic intermediates often exhibit remarkable complexity, with multiple competing reaction channels available [11]. Density functional theory calculations have revealed that zwitterion formation can occur through various pathways, including proton transfer mechanisms and nucleophilic attack sequences [11].

The selectivity of zwitterionic reactions depends critically on the relative stability of different intermediate forms. Studies on cascade synthesis reveal that stepwise mechanisms are often preferred over concerted pathways when zwitterionic intermediates provide sufficient stabilization [11]. This mechanistic preference has important implications for product distribution and reaction optimization.

Electronic Effects of 4-Fluorophenyl Substituents

The incorporation of fluorine atoms into aromatic systems produces profound electronic effects that significantly influence both the reactivity and stability of dihydropyrrole intermediates [12] [13].

Fundamental Electronic Properties of Fluorine

Fluorine exhibits unique electronic characteristics that distinguish it from other substituents in organic chemistry [14]. The high electronegativity of fluorine (3.98 on the Pauling scale) combined with its low polarizability creates distinctive inductive and resonance effects [14]. These properties manifest as strong electron-withdrawing inductive effects (σI = 0.51) coupled with moderate electron-donating resonance effects (σR = -0.34) [15].

The electronic structure modifications induced by fluorine substitution are particularly pronounced in aromatic systems [16]. Fluorine substitution causes significant lowering of both HOMO and LUMO energy levels, with stabilization effects often exceeding 0.7 eV [15]. This stabilization has important consequences for the reactivity of fluorinated aromatic compounds in electrophilic and nucleophilic processes.

Effects on Molecular Orbital Energies

The 4-fluorophenyl substituent in dihydropyrrole systems produces characteristic changes in molecular orbital energies that influence both ground state stability and transition state energetics [17]. Fluorination of π-conjugated systems typically results in stabilization of frontier molecular orbitals, making the molecules more resistant to oxidative degradation while potentially altering their electronic properties [17].

The electrostatic potential distribution in fluorinated aromatic systems shows distinctive patterns, with electron density redistribution toward the fluorine atoms [15]. This redistribution affects intermolecular interactions and can influence solid-state packing arrangements, which may impact the physical properties of dihydropyrrole products.

Mechanistic Implications of Fluorine Effects

The electronic effects of fluorine have significant mechanistic implications for dihydropyrrole formation [12]. The electron-withdrawing nature of fluorine can stabilize anionic intermediates while destabilizing carbocationic species, potentially altering reaction pathways and product selectivity [12].

Through-space electronic effects of fluorine have been demonstrated to provide remarkable activation of aromatic systems toward electrophilic substitution [18]. Studies have shown that fluorine atoms positioned over the π-cloud of aromatic rings can enhance reaction rates by factors exceeding 1,500 times compared to systems where fluorine is positioned away from the ring [18]. This effect is attributed to lone pair stabilization of positively charged intermediates.

Structural and Reactivity Consequences

The 4-fluorophenyl substituent influences both the electronic structure and reactivity patterns of dihydropyrrole systems [19]. Experimental charge density studies reveal that fluorine substitution produces only minor effects on the electron density of remaining molecular constituents, but results in markedly different electrostatic potential features [19].

The conformational preferences of fluorinated systems can be significantly altered by C-H···F interactions, which play important roles in solid-state supramolecular organization [20]. These interactions can influence the π-stack arrangements of aromatic systems, potentially affecting charge carrier mobility and other physical properties relevant to materials applications [20].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

163.079727485 g/mol

Monoisotopic Mass

163.079727485 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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